3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid

Overview

Description

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is a flavonoid metabolite formed by human microflora . It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers .

Synthesis Analysis

An improved method to synthesize HPHPA has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .

Molecular Structure Analysis

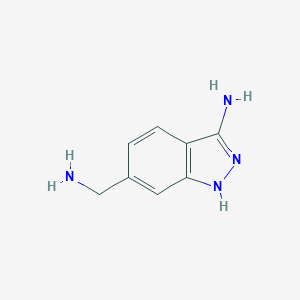

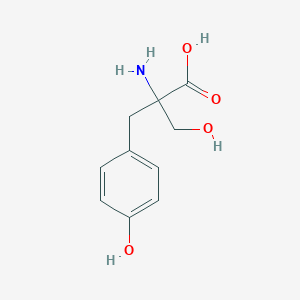

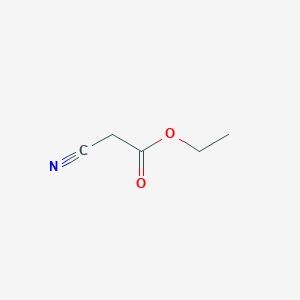

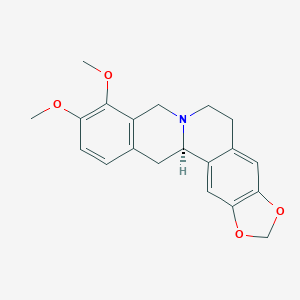

The molecular formula of HPHPA is C9H10O3 . The molecular weight is 166.178 .

Chemical Reactions Analysis

HPHPA is a highly abundant but little-studied metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .

Physical And Chemical Properties Analysis

The physical and chemical properties of HPHPA include a density of 1.3±0.1 g/cm^3 . The index of refraction is 1.596 . The molar refractivity is 39.2±0.3 cm^3 .

Scientific Research Applications

Metabolite in Human Urine

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is a highly abundant and biomedically important urinary metabolite . It is normally found in human urine and its presence can be accurately quantified using both NMR and LC-MS techniques .

Biomarker for Neurological Conditions

Abnormal concentrations of HPHPA in body fluids have been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . It has been suggested that HPHPA may act as a dopamine or catecholamine analog . Excess dopamine and dopamine-like compounds have been linked to abnormal or psychotic behavior . As a result, HPHPA has been touted as a possible diagnostic biomarker for several neurological conditions .

Synthesis of Isotopically Labeled HPHPA

The compound can be synthesized using an indium-mediated sonochemical Reformatsky reaction . This provides an expedient route to prepare a 13C isotopically labeled HPHPA that can be used as a standard for quantitative LC-MS analysis .

Urinary Metabolite of Procyanidins in Pigs

3-Hydroxyphenylpropionic acid acts as a urinary metabolite of procyanidins in pigs . This suggests its potential role in studying the metabolism of procyanidins in animals .

Intermediate in Synthetic Organic Products

The compound serves as an intermediate in the preparation of various synthetic organic products . This indicates its importance in the field of organic synthesis .

Preparation of Methyl Ester

3-Hydroxyphenylpropionic acid is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester . This shows its utility in the synthesis of ester compounds .

Mechanism of Action

Target of Action

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is a metabolite that is believed to be formed from the action of specific gut microflora, especially Clostridia sp., on polyphenolic compounds found in fruits . . Dopamine and catecholamines play crucial roles in transmitting signals in the brain and other areas of the body.

Mode of Action

Due to its structural similarity to dopamine and catecholamines, it is suggested that hphpa might interact with the same receptors or pathways . This interaction could potentially lead to changes in neurotransmitter levels and signaling, which could have significant effects on neurological function and behavior .

Biochemical Pathways

HPHPA is a metabolite normally found in human urine and is believed to be formed from the action of gut microflora on polyphenolic compounds found in fruits . The presence of abnormal concentrations of HPHPA in body fluids has been associated with gut dysbiosis . It’s also worth noting that the mhp gene cluster in Escherichia coli is responsible for the degradation of 3-(3-Hydroxyphenyl)propionic acid .

Pharmacokinetics

It is known that hphpa is a highly abundant urinary metabolite This suggests that it is readily absorbed and excreted by the body The presence of HPHPA in urine also indicates that it undergoes renal clearance

Result of Action

The presence of abnormal concentrations of HPHPA in body fluids has been associated with several neurological conditions, including autism and schizophrenia . Excess dopamine and dopamine-like compounds, which HPHPA may mimic, have been linked to abnormal or psychotic behavior . Therefore, the molecular and cellular effects of HPHPA’s action could potentially include changes in neurotransmitter levels and signaling, alterations in brain function, and impacts on behavior .

Action Environment

The action of HPHPA is influenced by the gut microflora, which metabolize polyphenolic compounds to produce HPHPA . Therefore, factors that affect the gut microflora, such as diet, antibiotic use, and overall health, could potentially influence the production of HPHPA and its subsequent actions. Additionally, environmental factors that affect the absorption, distribution, metabolism, and excretion of HPHPA could also influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTAGVZHYUZYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863132 | |

| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |

CAS RN |

3247-75-4 | |

| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-HYDROXYPHENYL)-3-HYDROXYPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IV9236GRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Beyond ASD, are there other conditions where 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels are altered?

A: Yes, research indicates that 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels may be altered in other conditions as well. For instance, a study investigating metabolic signatures in Pulmonary Arterial Hypertension (PAH) found that urinary 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid was among the metabolites contributing to a classification model for PAH patients. [] This suggests a potential role of this compound in PAH pathophysiology, although further research is needed to confirm these findings and understand the underlying mechanisms.

Q2: What is the source of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in the human body?

A: While the precise metabolic pathway leading to 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in humans is still under investigation, evidence points to a significant contribution from the gut microbiota. Research has shown that alterations in gut microbial composition, particularly an increase in certain bacteria like Clostridium species, are associated with elevated urinary levels of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid. [, ] This suggests that these bacteria may be involved in the production or modification of this compound in the gut, potentially influencing its levels in the body.

Q3: Have there been any studies looking at dietary influences on 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels?

A: Yes, some studies have explored the potential impact of diet on 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels. A study examining the urine metabolome of young autistic children noted that food selectivity led to significant metabolic differences, including alterations in 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels. [] This highlights the potential influence of dietary factors on the levels of this compound, although more research is needed to determine the specific dietary components responsible for these effects.

Q4: Are there specific analytical techniques used to measure 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels in biological samples?

A: Yes, accurate quantification of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in biological samples like urine and serum is crucial for research. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for this purpose. [, ] These methods offer high sensitivity and selectivity, enabling researchers to reliably measure even small variations in the compound's concentration. This is particularly important when studying its potential as a biomarker for various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)